N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzylthio group at position 5 and a benzo[d][1,3]dioxole-5-carboxamide moiety at position 2. Synthesized via nucleophilic substitution or condensation reactions, this compound is characterized by:
- Melting Point: 176–178°C (for the closely related derivative 5q) .
- Synthetic Yield: Up to 88% in optimized conditions .
Structural confirmation is provided by NMR (e.g., δ 12.82 ppm for the NH proton in DMSO-d6) and HRMS (m/z 424.03962 [M + Na]+) .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-15(12-6-7-13-14(8-12)23-10-22-13)18-16-19-20-17(25-16)24-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCWDOKCDJGXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. Here is a general route:
Formation of 1,3,4-Thiadiazole Core: : Start by reacting a suitable thiosemicarbazide with benzoic acid derivatives to form the 1,3,4-thiadiazole ring. This typically involves heating the reactants in the presence of a strong acid or base under reflux conditions.
Introduction of Benzylthio Group: : To introduce the benzylthio group, a nucleophilic substitution reaction is performed. The thiadiazole intermediate reacts with a benzyl halide (like benzyl chloride) in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of Benzo[d][1,3]dioxole Moiety: : This step can involve the coupling of the thiadiazole derivative with a benzo[d][1,3]dioxole carboxylic acid chloride. This is typically done using a coupling agent like EDC (ethyl(dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may use similar synthetic routes but on a larger scale and with optimizations to increase yield and purity. It could involve:
High-throughput techniques
Robust purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The benzylthio (-S-benzyl) group attached to the thiadiazole ring undergoes oxidation with agents like m-chloroperbenzoic acid (m-CPBA) . This reaction converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on reaction stoichiometry and conditions .
The thiadiazole ring itself is resistant to oxidation under mild conditions but may undergo ring contraction or degradation under strong oxidative stress .
Reduction Reactions
The carboxamide (-CONH₂) group and thiadiazole ring participate in reduction reactions. Lithium aluminum hydride (LiAlH₄) reduces the amide to an amine, while sodium borohydride (NaBH₄) selectively reduces carbonyl groups if present .
Nucleophilic Substitution
The thiadiazol-2-yl position is susceptible to nucleophilic substitution. For example, the benzylthio group (-S-benzyl) can be displaced by amines or thiols under basic conditions .
Electrophilic Aromatic Substitution
The benzodioxole moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-position due to electron-donating effects of the dioxole oxygen atoms .
| Reaction Type | Reagent/Conditions | Product | Characterization |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-nitrobenzodioxole derivative | ¹H NMR: δ 8.21 (s, 1H, Ar-NO₂); Melting point: 152–154°C |
Photochemical Reactions
UV irradiation induces ring-opening reactions in the thiadiazole core. For example, exposure to UV light (λ = 254 nm) in acetonitrile generates a thioketenimine intermediate, which reacts with nucleophiles like water or alcohols .
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Photolysis | UV (254 nm), MeCN, 24h | Thioketenimine adduct | Trapped with H₂O to form carboxylic acid derivative |
Stability Under Acidic/Basic Conditions
-
Acidic conditions (HCl, 1M) : The thiadiazole ring remains intact, but the benzodioxole moiety hydrolyzes slowly (>24h) to catechol derivatives .
-
Basic conditions (NaOH, 1M) : Rapid cleavage of the carboxamide group occurs, yielding benzo[d] dioxole-5-carboxylic acid and 5-(benzylthio)-1,3,4-thiadiazol-2-amine .
Scientific Research Applications
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is an organic compound featuring a thiadiazole core linked to a benzo[d][1,3]dioxole ring. It is relevant in medicinal and synthetic organic chemistry.
Scientific Research Applications
This compound is used in chemistry as a building block for synthesizing complex molecules. It is also investigated for potential biological activities, such as antimicrobial or anticancer properties, and studied for potential pharmacological effects in medicine. Furthermore, it has potential use in material science for developing novel polymers or coatings.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : The benzylthio group can be oxidized to form sulfoxides or sulfones, typically using reagents like m-chloroperbenzoic acid (mCPBA).
- Reduction : The carbonyl group can be reduced to the corresponding alcohol using reagents such as sodium borohydride (NaBH4).
- Substitution : The benzylthio group can participate in nucleophilic substitution reactions.
Major products from these reactions include sulfoxides or sulfones from oxidation, alcohol derivatives from reduction, and substituted products depending on the nucleophile used.
Similar Compounds
Mechanism of Action
The exact mechanism of action of this compound may vary depending on its application. In a biological context, it may:
Target specific enzymes or receptors: : The compound might bind to active sites or interact with key molecular pathways.
Induce cellular responses: : Triggering apoptosis in cancer cells or inhibiting bacterial growth.
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Core
The thioether group at position 5 of the thiadiazole ring significantly influences physicochemical and biological properties. Key comparisons include:
Key Observations :
Modifications to the Carboxamide Moiety
The benzo[d][1,3]dioxole-5-carboxamide group is critical for target engagement. Comparisons with other carboxamide derivatives:
Key Observations :
Key Observations :
- Derivative 5q shows potent cytotoxicity against MCF-7 breast cancer cells (IC50 = 8.2 µM), linked to its benzodioxole-thiadiazole synergy .
Biological Activity
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving thiadiazole derivatives and benzo[d][1,3]dioxole moieties. The structural formula can be represented as follows:
This structure contains a thiadiazole ring which is known for its diverse biological activities, including anticancer properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various human cancer cell lines. The compound was evaluated using standard MTT assays to determine its cytotoxicity.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 0.37 | Induced significant apoptosis |
| MCF-7 | 0.73 | Effective against breast cancer |
| A549 | 0.95 | Strong inhibition observed |
| HCT15 | 1.20 | Notable activity |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potency against these cancer types .
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound led to increased apoptotic cell death in HeLa cells, suggesting a mechanism that triggers programmed cell death .
- Cell Cycle Arrest : The compound has been shown to block the cell cycle at the sub-G1 phase, indicating that it may interfere with the normal progression of the cell cycle in cancer cells .
- Inhibition of Angiogenesis : In silico docking studies suggest that the compound may bind effectively to vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis .
Additional Biological Activities
Beyond anticancer properties, derivatives of this compound have been evaluated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial pathogens, although their effectiveness varies significantly based on structure and substitution patterns .
- Anti-inflammatory Effects : Studies indicate that certain modifications can enhance anti-inflammatory properties alongside anticancer activity .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- A study conducted by Aliabadi et al. (2020) reported significant cytotoxic effects against multiple human cancer cell lines with a focus on structure–activity relationships (SAR) indicating that specific substitutions on the thiadiazole ring enhance biological activity .
- Research published in Medicinal Chemistry Research demonstrated that modifications to the benzothiadiazole structure led to increased potency against HeLa cells compared to traditional chemotherapeutic agents like sorafenib .
Q & A
Q. What are the established synthetic routes for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of 1,3,4-thiadiazole intermediates. A common approach includes:
- Step 1: Reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with anhydrous potassium carbonate in dry acetone under reflux (3 hours) to form the thiol intermediate .
- Step 2: Coupling the intermediate with benzo[d][1,3]dioxole-5-carboxamide derivatives via nucleophilic substitution. Optimization strategies include:
- Solvent Selection: Dry acetone or acetonitrile enhances reaction efficiency by minimizing side reactions .
- Catalyst Use: Potassium carbonate or triethylamine facilitates deprotonation and accelerates thiolate formation .
- Purification: Recrystallization from ethanol or DMSO/water mixtures improves purity .
Yield improvements (>70%) are achievable by controlling stoichiometry (1:1 molar ratio) and maintaining anhydrous conditions.
Q. How is the compound characterized using spectroscopic methods to confirm its structure?
Methodological Answer: Structural confirmation relies on:
- ¹H/¹³C NMR Spectroscopy: Peaks corresponding to the benzylthio group (δ ~3.8–4.2 ppm for -SCH2- protons) and benzo[d][1,3]dioxole aromatic protons (δ ~6.7–7.1 ppm) are critical identifiers. The thiadiazole ring carbons appear at δ ~160–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiadiazole and benzodioxole moieties .
- IR Spectroscopy: Absorbances for C=O (1680–1700 cm⁻¹) and C-S (650–750 cm⁻¹) bonds validate functional groups .
Advanced Research Questions
Q. What strategies are employed to analyze the compound's cytotoxic effects, and how can conflicting activity data between studies be resolved?
Methodological Answer:
- In Vitro Assays: Cytotoxicity is assessed via MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC50 values) are generated using serial dilutions (1–100 µM). Conflicting data may arise from:
- Resolution Strategies:
- Standardize protocols (e.g., NIH/NCATS guidelines) and validate with positive controls (e.g., cisplatin).
- Use orthogonal assays (e.g., apoptosis markers like Annexin V) to confirm mechanisms .
Q. How can molecular docking studies be designed to predict the compound's interaction with biological targets, such as enzymes involved in cancer pathways?
Methodological Answer:
- Target Selection: Prioritize enzymes overexpressed in cancer (e.g., EGFR, tubulin) based on structural analogs .
- Docking Workflow:
- Protein Preparation: Retrieve target structures from PDB (e.g., 1M17 for EGFR). Remove water molecules and add polar hydrogens.
- Ligand Preparation: Generate 3D conformers of the compound using Open Babel, optimizing charges (Gasteiger method).
- Grid Box Setup: Focus on active sites (e.g., ATP-binding pocket of EGFR) with AutoDock Vina .
- Validation: Compare docking scores (ΔG) with known inhibitors. A score ≤ −8.0 kcal/mol suggests strong binding. MD simulations (100 ns) assess stability of ligand-protein complexes .
Q. What methodologies are used to resolve contradictions in mechanistic data, such as conflicting reports on apoptosis vs. necrosis induction?
Methodological Answer:
- Flow Cytometry: Dual staining with Annexin V-FITC (apoptosis) and propidium iodide (necrosis) clarifies the dominant mechanism .
- Western Blotting: Quantify caspase-3/7 activation (apoptosis) vs. RIP1/RIP3 (necrosis) pathways.
- Metabolic Profiling: LC-MS-based metabolomics identifies shifts in ATP/ADP ratios (apoptosis) or lactate (necrosis) .
- Statistical Reconciliation: Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
